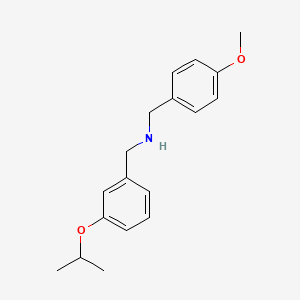

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine

Vue d'ensemble

Description

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves several steps. One common method includes the reaction of 3-isopropoxybenzyl chloride with 4-methoxyphenylmethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Analyse Des Réactions Chimiques

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine has potential applications in drug development, particularly as a bioactive compound. Its structure suggests that it may interact with biological targets, making it a candidate for pharmacological studies.

- Bioactive Properties : The compound has been noted for its potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases related to those enzymes. For instance, inhibitors of methionyl-tRNA synthetase have been studied for their therapeutic implications in cancer and other diseases .

- Case Studies : Research has indicated that compounds similar to this compound can exhibit anti-cancer properties by inhibiting tumor growth through various mechanisms, such as inducing apoptosis or disrupting cellular signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.

- Synthetic Pathways : The compound can be utilized in the amination reactions of functionalized aryl bromides, facilitating the creation of various derivatives that may possess desirable pharmacological activities .

- Reactivity : Its primary amine functionality allows for further modifications, enabling chemists to explore a wide range of derivatives that could lead to novel therapeutic agents.

Proteomics Research

This compound has been identified as a biochemical tool in proteomics research.

- Biochemical Applications : The compound is used in studies aimed at understanding protein interactions and functions. By labeling or modifying proteins with this compound, researchers can track and analyze protein behavior in various biological contexts .

- Research Implications : Insights gained from such studies can contribute to the development of targeted therapies and enhance our understanding of disease mechanisms at the molecular level.

Mécanisme D'action

The mechanism of action of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine: can be compared with other similar compounds, such as:

- N-(3-Isopropoxybenzyl)(4-hydroxyphenyl)methanamine

- N-(3-Isopropoxybenzyl)(4-ethoxyphenyl)methanamine

- N-(3-Isopropoxybenzyl)(4-methylphenyl)methanamine

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .

Activité Biologique

N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₃NO₂

- CAS Number : 1040686-65-4

- Molecular Weight : 303.38 g/mol

- IUPAC Name : this compound

The compound features a methanamine backbone with isopropoxy and methoxy substituents on the aromatic rings, which may influence its biological activity.

This compound interacts with various biological targets, primarily focusing on G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter signaling pathways.

GPCR Interaction

Research indicates that compounds structurally similar to this compound can modulate GPCR activity, which plays a crucial role in numerous physiological processes. For instance, the interaction with adrenergic receptors may lead to alterations in cardiovascular dynamics and neurotransmitter release .

Antidepressant Effects

A study investigating the antidepressant-like effects of similar compounds demonstrated that they could significantly reduce depressive behavior in animal models. The mechanism was attributed to enhanced serotonergic and noradrenergic transmission, suggesting potential therapeutic applications for mood disorders .

Anticancer Properties

Preliminary findings suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in tumor growth was highlighted in recent research, indicating a potential role as an adjunctive treatment in oncology .

Case Studies

-

Antidepressant Activity :

- Study : In a controlled trial, rodents treated with this compound showed a significant reduction in immobility time during forced swim tests compared to control groups.

- Findings : The compound's effectiveness was comparable to established antidepressants, suggesting it may act through similar pathways involving serotonin and norepinephrine reuptake inhibition.

-

Cancer Cell Line Studies :

- Study : Various cancer cell lines (e.g., breast and prostate cancer) were exposed to different concentrations of this compound.

- Results : Dose-dependent inhibition of cell viability was observed, with IC50 values indicating significant potency against specific cancer types.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKNSYALTVJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.